2,6-二氯-9-乙基-9H-嘌呤

描述

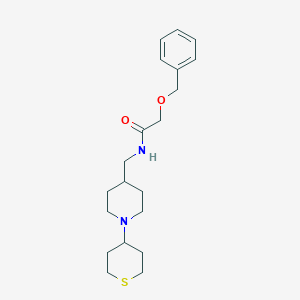

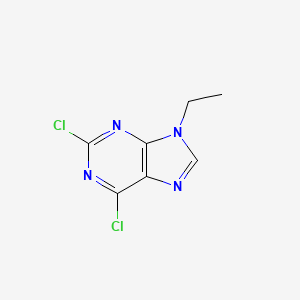

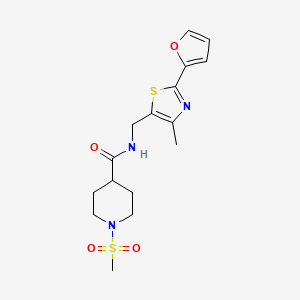

2,6-Dichloro-9-ethyl-9H-purine is a chemical compound with the molecular formula C7H6Cl2N4 . It is a solid substance that is white to yellow in color . The compound has a molecular weight of 217.06 g/mol .

Molecular Structure Analysis

The molecular structure of 2,6-dichloro-9-ethyl-9H-purine consists of a purine ring which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It has two chlorine atoms attached at the 2nd and 6th positions and an ethyl group attached at the 9th position .Physical And Chemical Properties Analysis

2,6-Dichloro-9-ethyl-9H-purine is a solid substance that is white to yellow in color . It has a molecular weight of 217.06 g/mol . The compound is stored at a temperature of 2-8°C in an inert atmosphere .科学研究应用

合成和衍生物形成

肽核酸合成的中间体:该化合物作为合成含有嘌呤核碱基的肽核酸(PNA)的中间体。这个过程包括与未取代的嘌呤相比,在每个卤代取代位点处扩展内环键角 (Chan et al., 1995)。

生物活性化合物的合成:2,6-二氯-9-乙基-9H-嘌呤已用于合成 9-(2,6-二氟苄基)-9H-嘌呤,其对磷酸二酯酶同工酶,特别是 PDE2 和 PDE4 (Kozai & Maruyama, 1999)。

抗癌研究

- 癌症研究中的抗增殖活性:研究表明对人类癌细胞系具有显着的抗增殖活性,包括乳腺癌、结肠癌和黑色素瘤。这项研究强调了将 2,6-二氯-9-乙基-9H-嘌呤衍生物用作药物化学中癌症治疗的先导结构的潜力 (Morales et al., 2014)。

化学合成和反应

化学反应和改性:该化合物参与各种化学反应,导致形成多种衍生物。例如,2,6-二氯-9-乙基-9H-嘌呤与甲醇钠、乙醇钠、苯酚钠和其他亲核试剂反应,生成一系列取代嘌呤 (Tanji et al., 1987)。

药物开发中的放射性标记前体:该化合物被合成为 14C 标记核苷的放射性标记前体,这是药物开发中的重要步骤 (Valsborg et al., 1995)。

催化和烷基化研究

- 催化烷基化:它与氧化铝催化剂上的各种醇反应,生成 N-9-烷基-2-氯-6-羟基-9H-嘌呤产物。对这一催化过程的研究提供了对反应机理和产物选择性的见解 (Tumma et al., 2010)。

抗菌研究

- 抗分枝杆菌活性:发现 2,6-二氯-9-乙基-9H-嘌呤的一些衍生物对结核分枝杆菌有效,突出了其在开发新抗结核药物中的潜力 (Bakkestuen et al., 2005)。

互变异构和结构研究

- 互变异构和结构分析:涉及 2,6-二氯-9-乙基-9H-嘌呤衍生物的研究提供了对这些化合物的互变异构和结构特征的见解,这对于了解它们的化学行为和潜在应用至关重要 (Klemm et al., 2009)。

抗惊厥和抗病毒研究

- 抗惊厥剂的开发:2,6-二氯-9-乙基-9H-嘌呤的衍生物已被合成并测试其抗惊厥活性,代表了一类新的强效癫痫控制剂 (Kelley et al., 1988)。

其他研究和应用

工程中的缓蚀:一些衍生物被探索作为缓蚀剂,特别是在酸性环境中保护低碳钢方面。这一应用在材料科学和工程中具有重要意义 (Yan et al., 2008)。

潜在的植物生长调节特性:2,6-二氯-9-乙基-9H-嘌呤的衍生物已被研究其在调节植物生长方面的潜力,表明其在农业科学中的用途 (El-Bayouki et al., 2013)。

生物化学研究中的标记:该化合物用于合成放射性标记的核苷,用于生物学研究中的光化学标记,特别是在理解核糖体功能方面 (Wower et al., 1994)。

DABCO 催化的反应:它经历 DABCO 催化的水解和醇解反应,有助于更好地理解有机化学中的催化 (Linn et al., 1994)。

叠氮化物和三唑基嘌呤核糖核苷的合成:这个过程在核苷化学领域很重要,并且对药物和生化研究的发展有影响 (Līpiņš et al., 2021)。

抗癌研究中的糖苷类似物的合成:从 9-氨基-6-(甲硫基)-9H-嘌呤衍

安全和危害

未来方向

The future directions for the study of 2,6-dichloro-9-ethyl-9H-purine could involve further exploration of its potential role as an antitumor agent . Additionally, more research could be conducted to understand its chemical properties and reactions .

Relevant Papers The relevant papers retrieved provide information on the synthesis, potential applications, and properties of 2,6-dichloro-9-ethyl-9H-purine and related compounds . These papers could be further analyzed for more detailed information.

属性

IUPAC Name |

2,6-dichloro-9-ethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRESUDAFHFFHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)

![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)